molecular formula C25H34Br2N4O2 B12722318 9H-Imidazo(1,2-a)benzimidazole-3-carboxylic acid, 9-methyl-2-((methyltricyclo(3.3.1.1(sup 3,7))dec-1-ylamino)methyl)-, ethyl ester, dihydrobromide CAS No. 119294-98-3

9H-Imidazo(1,2-a)benzimidazole-3-carboxylic acid, 9-methyl-2-((methyltricyclo(3.3.1.1(sup 3,7))dec-1-ylamino)methyl)-, ethyl ester, dihydrobromide

Cat. No.: B12722318
CAS No.: 119294-98-3
M. Wt: 582.4 g/mol
InChI Key: IMANPGZLNCSYEY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Imidazo(1,2-a)benzimidazole-3-carboxylic acid, 9-methyl-2-((methyltricyclo(3.3.1.1(sup 3,7))dec-1-ylamino)methyl)-, ethyl ester, dihydrobromide involves multiple steps. The starting materials typically include imidazole and benzimidazole derivatives, which undergo a series of reactions such as alkylation, esterification, and bromination to form the final product. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial for maintaining the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

9H-Imidazo(1,2-a)benzimidazole-3-carboxylic acid, 9-methyl-2-((methyltricyclo(3.3.1.1(sup 3,7))dec-1-ylamino)methyl)-, ethyl ester, dihydrobromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

9H-Imidazo(1,2-a)benzimidazole-3-carboxylic acid, 9-methyl-2-((methyltricyclo(3.3.1.1(sup 3,7))dec-1-ylamino)methyl)-, ethyl ester, dihydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 9H-Imidazo(1,2-a)benzimidazole-3-carboxylic acid, 9-methyl-2-((methyltricyclo(3.3.1.1(sup 3,7))dec-1-ylamino)methyl)-, ethyl ester, dihydrobromide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9H-Imidazo(1,2-a)benzimidazole-3-carboxylic acid, 9-methyl-2-((methyltricyclo(3.3.1.1(sup 3,7))dec-1-ylamino)methyl)-, ethyl ester, dihydrobromide is unique due to its specific structural features and the presence of the ethyl ester and dihydrobromide groups.

Properties

CAS No.

119294-98-3

Molecular Formula

C25H34Br2N4O2

Molecular Weight

582.4 g/mol

IUPAC Name

ethyl 2-[[1-adamantyl(methyl)amino]methyl]-4-methylimidazo[1,2-a]benzimidazole-1-carboxylate;dihydrobromide

InChI

InChI=1S/C25H32N4O2.2BrH/c1-4-31-23(30)22-19(26-24-28(3)20-7-5-6-8-21(20)29(22)24)15-27(2)25-12-16-9-17(13-25)11-18(10-16)14-25;;/h5-8,16-18H,4,9-15H2,1-3H3;2*1H

InChI Key

IMANPGZLNCSYEY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C3=CC=CC=C3N2C)CN(C)C45CC6CC(C4)CC(C6)C5.Br.Br

Origin of Product

United States

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